molecular formula C14H13NO3S B5797584 methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate

methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate

Cat. No. B5797584
M. Wt: 275.32 g/mol
InChI Key: ZXFMMERKQCFKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of N-aryl carbamates and has been found to have anti-inflammatory and analgesic properties. In

Mechanism of Action

The mechanism of action of Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate may reduce inflammation and pain. The endocannabinoid system is a complex signaling system that is involved in the regulation of various physiological processes, including pain sensation. Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate has been found to modulate this system, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate has been found to have several biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain-related behaviors. It has also been found to modulate the expression of various inflammatory and pain-related genes. In addition, Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate for lab experiments is its relatively simple synthesis method. This makes it a readily available compound for research purposes. In addition, its low toxicity and good pharmacokinetic properties make it a safe and effective compound for use in animal studies. One limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate. One direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential and help to optimize its use. Another direction is to explore its potential as a therapeutic agent for various inflammatory and pain-related conditions, such as arthritis and neuropathic pain. Additionally, further studies are needed to assess the safety and efficacy of this compound in humans, which may pave the way for its development as a new therapeutic agent.

Synthesis Methods

The synthesis of Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate involves the reaction of 4-aminophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate. The synthesis of this compound has been reported in several research articles, and it is considered a relatively straightforward process.

Scientific Research Applications

Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. Several research studies have investigated the potential of this compound as a therapeutic agent for conditions such as arthritis, neuropathic pain, and cancer-related pain.

properties

IUPAC Name

methyl 2-[4-(thiophene-2-carbonylamino)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-18-13(16)9-10-4-6-11(7-5-10)15-14(17)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFMMERKQCFKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate

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